molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5

2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one

Cat. No.: B2817972
CAS No.: 2544-00-5
M. Wt: 208.301
InChI Key: PDLKQXJZJXLNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.

Scientific Research Applications

2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily used in proteomics research . Its unique structure makes it a valuable tool for studying protein interactions and functions. Additionally, it may have applications in other fields such as:

    Chemistry: As a model compound for studying tricyclic structures and their reactivity.

    Biology: Potential use in studying enzyme-substrate interactions.

    Medicine: Investigating its potential as a therapeutic agent or drug precursor.

    Industry: Possible applications in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is unique due to its specific combination of a hydroxyl group and a ketone within a tricyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLKQXJZJXLNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC3CCCC2C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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